N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE
Overview
Description
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a naphthalene sulfonamide group attached to a phenyl ring, which is further substituted with a methylpiperazine moiety
Preparation Methods
The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE involves several steps. One common method includes the reaction of 4-(4-methylpiperazin-1-yl)methylbenzaldehyde with naphthalene-2-sulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE can be compared with other similar compounds, such as:
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: This compound also contains a phenylpiperazine moiety but differs in the presence of an acetamide group instead of a naphthalene sulfonamide group.
5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide: This compound features a thiophene sulfonamide group and an isoxazole ring, making it structurally distinct from the naphthalene sulfonamide derivative.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: This compound includes a thieno ring system and a methylpiperazine moiety, highlighting the diversity of structures within the phenylpiperazine class.
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-24-12-14-25(15-13-24)21-9-6-18(7-10-21)17-23-28(26,27)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16,23H,12-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQCAQFSYVKWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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